![molecular formula C14H22N2O B7820070 1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine](/img/structure/B7820070.png)
1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine
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Description
1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine involves the reaction of cyclohexylamine with 6-methoxypyridin-3-ylmethyl chloride, followed by reduction of the resulting intermediate with sodium borohydride.
Starting Materials
Cyclohexylamine, 6-Methoxypyridin-3-ylmethyl chloride, Sodium borohydride, Methanol, Chloroform, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Step 1: Dissolve 6-Methoxypyridin-3-ylmethyl chloride (1.0 equiv) in chloroform and add cyclohexylamine (1.2 equiv) dropwise with stirring. Maintain the reaction mixture at room temperature for 24 hours., Step 2: Extract the reaction mixture with chloroform and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate product., Step 3: Dissolve the intermediate product in methanol and add sodium borohydride (1.2 equiv) with stirring. Maintain the reaction mixture at room temperature for 24 hours., Step 4: Quench the reaction by adding hydrochloric acid (1.0 M) dropwise with stirring. Extract the reaction mixture with chloroform and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product., Step 5: Purify the final product by recrystallization from methanol., Step 6: Optional: Convert the final product to its hydrochloride salt by dissolving in water and adding hydrochloric acid (1.0 M) dropwise with stirring. Isolate the product by filtration and dry under vacuum.
properties
IUPAC Name |
1-cyclohexyl-N-[(6-methoxypyridin-3-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-8-7-13(11-16-14)10-15-9-12-5-3-2-4-6-12/h7-8,11-12,15H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEXUNLRLXMESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.